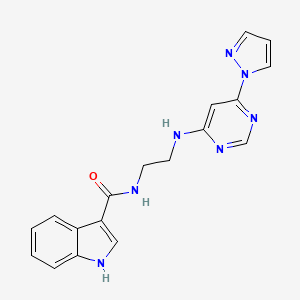

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a pyrimidine ring, an indole ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of nitrogen atoms in the pyrazole and pyrimidine rings, as well as the amine and carboxamide groups, suggests that this compound could participate in a variety of chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The pyrazole and pyrimidine rings, for example, might undergo reactions involving the nitrogen atoms. The carboxamide group could also participate in reactions, particularly those involving the carbonyl (C=O) and amine (NH2) parts of the group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups (like the carboxamide) could make this compound relatively soluble in water. The compound’s melting and boiling points, as well as its density and refractive index, would depend on the specific arrangement of atoms and the types of intermolecular forces present .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Miyashita et al. (1990) discussed the preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the chemical reactions involved and the structural variants produced through the process. This work emphasizes the chemical synthesis and foundational understanding of such compounds (Miyashita et al., 1990).

Biological Activity

- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their biological activities, including anticancer and 5-lipoxygenase inhibition. This research contributes to understanding the therapeutic potential and biological interactions of these compounds (Rahmouni et al., 2016).

- Hafez et al. (2016) developed novel pyrazole and pyrazolopyrimidine derivatives, testing their antimicrobial and anticancer properties. This study provides insights into the pharmacological applications and the potential therapeutic use of these compounds (Hafez et al., 2016).

Chemical Properties and Reactions

- Kosheleva et al. (2016) explored the reactions of N-substituted isatins with pyrazole derivatives, leading to the formation of various pyrazolo[3,4-d]pyrimidine compounds. This research sheds light on the chemical behavior and reaction pathways of these substances (Kosheleva et al., 2016).

Radiochemical Applications

- Wang et al. (2018) focused on the synthesis of a compound intended for PET imaging of the IRAK4 enzyme in neuroinflammation, showcasing the potential of these substances in diagnostic imaging and the study of neurological conditions (Wang et al., 2018).

Wirkmechanismus

Target of Action

The primary target of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This compound exhibits potent CDK2 inhibitory activity . The inhibition of CDK2 leads to a reduction in the phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases, and inducing apoptosis .

Biochemical Pathways

The biochemical pathway affected by this compound is the CDK2 pathway . CDK2 plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability . The impact of these properties on the bioavailability of this compound would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the phosphorylation of retinoblastoma at Thr821, cell cycle arrest at the S and G2/M phases, and induction of apoptosis . These effects contribute to its potential as an anticancer agent .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O/c26-18(14-11-21-15-5-2-1-4-13(14)15)20-8-7-19-16-10-17(23-12-22-16)25-9-3-6-24-25/h1-6,9-12,21H,7-8H2,(H,20,26)(H,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYGZQVSBFDGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(4-Chlorophenyl)methylamino]ethoxy]ethanol](/img/structure/B2626086.png)

![N-[(1R)-2-(Dimethylamino)-1-phenylethyl]prop-2-enamide](/img/structure/B2626087.png)

![(E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2626092.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2626093.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate](/img/structure/B2626096.png)

![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)

![8-(5-Fluoropyridine-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2626106.png)

![2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2626109.png)